N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide
Description
This compound features a cyclopropane carboxamide core substituted with a 3-hydroxypropyl chain and a benzodioxole aromatic system. Cyclopropane rings are known for their strain-induced reactivity and metabolic stability, making this structure pharmacologically relevant. Though direct biological data for this compound is absent in the provided evidence, its structural analogs (e.g., ) suggest applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to aromatic and constrained hydrocarbon systems.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-11(5-6-15-14(17)9-1-2-9)10-3-4-12-13(7-10)19-8-18-12/h3-4,7,9,11,16H,1-2,5-6,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBCHVRCTGXQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Hydroxypropyl Group: The benzo[d][1,3]dioxole is then reacted with an appropriate alkylating agent, such as 3-chloropropanol, in the presence of a base to introduce the hydroxypropyl group.
Formation of the Cyclopropanecarboxamide: The final step involves the reaction of the hydroxypropyl-substituted benzo[d][1,3]dioxole with cyclopropanecarboxylic acid chloride in the presence of a base, such as triethylamine, to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, various nucleophiles
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Regeneration of hydroxy compounds
Substitution: Formation of various substituted derivatives
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved could include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopropanecarboxamide Cores
The following compounds share the cyclopropanecarboxamide scaffold but differ in substituents and functional groups:
Functional Group Variations and Implications
- Benzodioxole vs.
- Hydroxypropyl vs. Diethylamide/Thiazol Substituents :
The 3-hydroxypropyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to lipophilic diethylamide () or heterocyclic thiazol-pyridinyl systems (). - Fluorinated Derivatives: Difluorobenzo[d][1,3]dioxolyl () increases electronegativity and may improve blood-brain barrier penetration relative to non-fluorinated analogs .
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability : Cyclopropane rings resist oxidative metabolism, while benzodioxoles may undergo ring-opening in vivo, necessitating further study .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide is a complex organic compound with notable biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a cyclopropanecarboxamide structure via a hydroxypropyl chain. Its chemical formula is .
The biological activity of this compound primarily involves:
- Anticancer Activity : The compound exhibits significant anticancer properties against various cancer cell lines. It induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells. This is achieved through the disruption of microtubule assembly, which is crucial for cell division.
- Biochemical Pathways : The compound's action is mediated through several biochemical pathways that affect cellular processes. It alters the expression of genes involved in apoptosis and cell proliferation.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption and Distribution : Factors such as solubility and molecular size influence its absorption and distribution in biological systems. Studies indicate that the compound has favorable solubility characteristics that enhance its bioavailability.
- Metabolism and Excretion : The compound is metabolized in the liver, with metabolites being excreted primarily via renal pathways. Understanding its metabolic pathways is crucial for predicting drug interactions and potential side effects.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values varied depending on the cell line, indicating selective activity .
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. The studies highlighted its potential as a therapeutic agent in oncology .
Comparative Table of Biological Activity
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Cell cycle arrest | Disruption of microtubule assembly |
| Apoptosis induction | Increased apoptosis | Activation of apoptotic pathways |
| Gene expression modulation | Altered expression profiles | Interaction with transcription factors |
Q & A
Q. What are the established synthetic routes for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide, and what reagents/conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : React benzo[d][1,3]dioxol-5-yl derivatives with propanolamine intermediates under chloroform and triethylamine catalysis to form the hydroxypropyl backbone .
- Step 2 : Cyclopropane carboxamide coupling typically employs acid chlorides (e.g., cyclopropanecarbonyl chloride) in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) .
- Critical Parameters : Reaction time (e.g., 18 hours for acylation ), stoichiometric excess of acid chloride (4.0 equiv. for complete conversion ), and post-reaction purification via silica gel chromatography (hexanes/EtOAc gradients) to isolate diastereomers .
Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?
- Methodological Answer :
- Primary Techniques : Use NMR and NMR to confirm backbone connectivity and stereochemistry. HRMS validates molecular weight, while IR spectroscopy identifies functional groups (e.g., hydroxyl, amide) .
- Common Discrepancies :
- Diastereomer Separation : Silica gel chromatography with hexanes/EtOAc (5:1) resolves diastereomers (dr 23:1) .
- Hydroxyl Protons : Broad peaks in NMR due to hydrogen bonding; deuterated DMSO or methanol can sharpen signals .
Q. What preliminary pharmacological screening models are appropriate for assessing bioactivity?
- Methodological Answer :
- Anticonvulsant Activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models. Dose ranges (30–300 mg/kg) administered intraperitoneally, with ED calculations for efficacy .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve enantiomeric purity or reduce byproducts?
- Methodological Answer :
- Chiral Catalysis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropane formation to control stereochemistry .
- Byproduct Mitigation : Use Mitsunobu reactions (e.g., DIAD/TPP) for hydroxyl group activation, minimizing elimination byproducts .
- Advanced Purification : Replace silica gel with chiral HPLC (e.g., Chiralpak AD-H column) for enantiomer separation .
Q. How should contradictory data in pharmacological assays (e.g., in vitro vs. in vivo efficacy) be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (PAMPA-BBB assay) to explain in vivo efficacy gaps .
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may influence in vivo results .
- Dose-Response Refinement : Conduct time-dependent studies (e.g., 0.5–24 h post-administration) to align exposure with effect .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., GABA receptors) based on cyclopropane and benzodioxole motifs .
- QSAR Modeling : Train models with Hammett constants for substituents on the benzodioxole ring to predict anticonvulsant ED values .
- MD Simulations : Analyze ligand-receptor complex stability (e.g., 100 ns simulations in GROMACS) to validate docking poses .
Q. What are the challenges in scaling up the synthesis for preclinical studies, and how are they resolved?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
